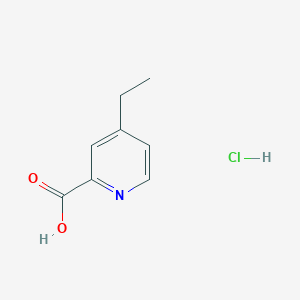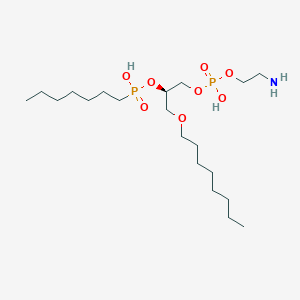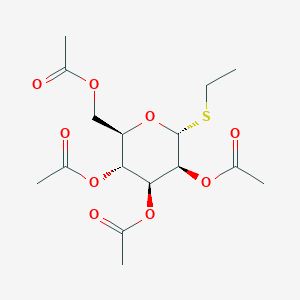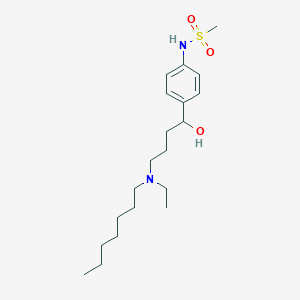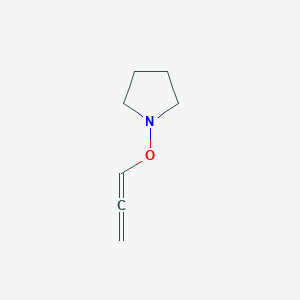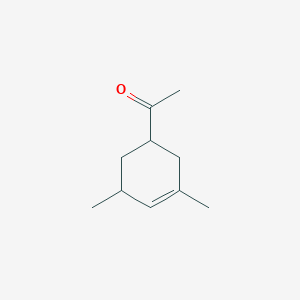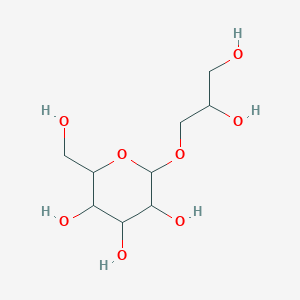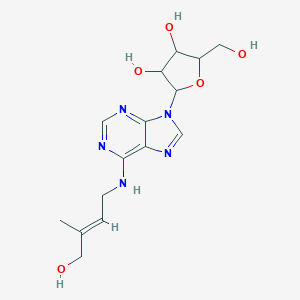
Zéatine riboside
Vue d'ensemble
Description
Le Ribosyl-trans-Zéatine est un type de cytokinine, une classe d'hormones végétales qui jouent un rôle crucial dans la promotion de la division cellulaire, la croissance des pousses et l'inhibition de la formation des racines. Il s'agit d'un dérivé de la zéatine, qui existe sous deux isomères : la trans-zéatine et la cis-zéatine. Le Ribosyl-trans-Zéatine est considéré comme la forme la plus active et est impliqué dans divers processus de développement et réponses environnementales chez les plantes .
Applications De Recherche Scientifique
Trans-Zeatin Riboside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cytokinins and their derivatives.
Biology: Trans-Zeatin Riboside is extensively used in plant biology to investigate its role in cell division, shoot growth, and root inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cell proliferation and anti-aging properties.
Mécanisme D'action
Target of Action
Zeatin riboside is a type of cytokinin, a class of phytohormones that play a key role in regulating various growth and developmental processes in plants . It acts as a local signal around the biosynthetic site . In addition to its role in plants, Zeatin riboside has been shown to inhibit the activity of T lymphocytes, a type of white blood cell, by inducing the production of cyclic adenosine monophosphate (cAMP) and inhibiting the production of various cytokines .
Mode of Action
Zeatin riboside interacts with its targets by being enzymatically converted to the ribotides via the purine salvage pathway and reactivated by the LONELY GUY enzyme . This conversion is essential for its function as a long-distance signal transported via the vascular system in plants . In the case of T lymphocytes, Zeatin riboside treatment induces the production of cAMP, which is a common regulator of cellular responses .
Biochemical Pathways
Zeatin riboside is involved in the cytokinin metabolic pathways. It can be synthesized in two different pathways: the tRNA pathway and the AMP pathway . In these pathways, Zeatin riboside is converted to its active form, which then participates in various biochemical reactions that regulate growth and development in plants .
Pharmacokinetics
It is known that zeatin riboside and its active form are transported systemically within the plant, from the roots to the shoots .
Result of Action
The action of Zeatin riboside results in various molecular and cellular effects. In plants, it regulates growth and developmental processes, including leaf size and meristem activity . In T lymphocytes, it inhibits the production of various cytokines, thereby affecting the immune response .
Action Environment
The action, efficacy, and stability of Zeatin riboside can be influenced by environmental factors. For instance, the ratio of Zeatin to Zeatin riboside in xylem and their delivery rate can change in response to environmental conditions . This allows plants to fine-tune their growth in fluctuating environments .
Safety and Hazards
Orientations Futures
Zeatin riboside has been used in various plant science applications, including in vitro regeneration of eggplant . It has also been used in studies investigating the role of cytokinins in plant physiology and development . Future research may continue to explore the potential applications of Zeatin riboside in plant science and agriculture .
Analyse Biochimique
Biochemical Properties
Zeatin riboside interacts with various enzymes, proteins, and other biomolecules. It is involved in promoting cell division, stimulating stem bud proliferation, inhibiting root formation, delaying leaf senescence, and activating gene expression and metabolic activity . It also plays a role in increasing enzymatic activity such as nitrogenase, protease, phosphatase, cellulose, and lipase activity within the soil ecosystem and nutrient availability for plants .
Cellular Effects
Zeatin riboside has significant effects on various types of cells and cellular processes. It influences cell function by promoting cell division and differentiation . It also plays a role in organogenesis, where it has been found to be very effective for plant growth promotion and to increase enzymatic activities under drought stress conditions .
Molecular Mechanism
The mechanism of action of Zeatin riboside involves its binding interactions with biomolecules and changes in gene expression. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases . The metabolic fate of Zeatin riboside differs depending on the organism, with different metabolic pathways observed in oat and tobacco .
Temporal Effects in Laboratory Settings
The effects of Zeatin riboside change over time in laboratory settings. It has been observed that the levels of the two zeatin isomers can differ significantly during the lifespan of the plant, with Zeatin riboside prevalent in the developmental stages associated with limited growth .
Metabolic Pathways
Zeatin riboside is involved in the cytokinin biosynthesis pathway. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases .
Transport and Distribution
Zeatin riboside is transported and distributed within cells and tissues. It is a major long-distance signaling form in xylem vessels and its action depends on metabolic conversion via the LONELY GUY enzyme in proximity to the site of action .
Subcellular Localization
The subcellular localization of Zeatin riboside is influenced by its farnesylation. Farnesylation of Zeatin riboside appears to direct most of the protein to the nucleus, while the nonfarnesylated protein is located in the plastids .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le Ribosyl-trans-Zéatine peut être synthétisé par plusieurs méthodes. Une approche courante implique la conversion enzymatique de la trans-zéatine en Ribosyl-trans-Zéatine via la voie de sauvetage des purines. Ce processus nécessite généralement des enzymes spécifiques telles que l'adénosine kinase et la cytokinine riboside phosphorylase .
Méthodes de production industrielle
En milieu industriel, le Ribosyl-trans-Zéatine est souvent produit par des méthodes biotechnologiques impliquant la fermentation microbienne. Cette méthode utilise des micro-organismes génétiquement modifiés pour produire le composé en grandes quantités. Le processus de fermentation est suivi par des étapes d'extraction et de purification pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le Ribosyl-trans-Zéatine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique la conversion du Ribosyl-trans-Zéatine en sa forme oxydée, ce qui peut affecter son activité biologique.
Réduction : Les réactions de réduction peuvent convertir le Ribosyl-trans-Zéatine en sa forme active à partir de son état oxydé.
Substitution : Cette réaction implique le remplacement de groupes fonctionnels au sein de la molécule, modifiant potentiellement son activité et sa stabilité.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions spécifiques pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les formes oxydées et réduites du Ribosyl-trans-Zéatine, ainsi que des dérivés substitués avec des activités biologiques modifiées .
Applications de recherche scientifique
Le Ribosyl-trans-Zéatine a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des cytokinines et de leurs dérivés.
Biologie : Le Ribosyl-trans-Zéatine est largement utilisé en biologie végétale pour étudier son rôle dans la division cellulaire, la croissance des pousses et l'inhibition des racines.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, y compris ses effets sur la prolifération cellulaire et ses propriétés anti-âge.
Mécanisme d'action
Le Ribosyl-trans-Zéatine exerce ses effets en se liant à des récepteurs spécifiques des cytokinines dans les cellules végétales. Cette liaison active une cascade de signalisation qui conduit à l'expression de gènes impliqués dans la division cellulaire, la croissance des pousses et l'inhibition de la formation des racines. Les cibles moléculaires comprennent les récepteurs des cytokinines tels que CRE1/AHK4, qui font partie du système de signalisation à deux composants chez les plantes .
Comparaison Avec Des Composés Similaires
Composés similaires
Ribosyl-cis-Zéatine : Un autre isomère du Ribosyl-Zéatine, qui a un impact biologique plus faible que le Ribosyl-trans-Zéatine.
N6-(Δ2-isopentényl) adénine (iP) : Une cytokinine aux fonctions similaires mais aux propriétés structurales différentes.
Ribosyl-dihydrozéatine : Une forme hydrogénée du Ribosyl-zéatine avec des activités biologiques distinctes.
Unicité
Le Ribosyl-trans-Zéatine est unique en raison de sa forte activité biologique et de son rôle de principale forme de signalisation à longue distance dans les vaisseaux du xylème. Il est plus efficace pour réguler divers processus de croissance et de développement chez les plantes que son isomère cis et d'autres dérivés de cytokinine .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Zeatin riboside can be achieved through a multi-step process involving the modification of various starting materials. The general approach involves the synthesis of the ribose moiety followed by the coupling of the zeatin base to the ribose. The synthesis can be achieved through either chemical or enzymatic methods.", "Starting Materials": ["adenine", "ribose", "phosphoric acid", "sodium borohydride", "trimethylsilyl chloride", "zeatin"], "Reaction": ["1. Adenine is reacted with ribose and phosphoric acid to form adenosine.", "2. Adenosine is then converted to 9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)adenine using acetic anhydride and catalytic amounts of dimethylaminopyridine.", "3. The resulting intermediate is then reduced using sodium borohydride to form 9-(beta-D-ribofuranosyl)adenine.", "4. The ribose moiety is then protected using trimethylsilyl chloride to form 2',3',5'-tri-O-acetyl-9-(beta-D-ribofuranosyl)adenine.", "5. The zeatin base is then coupled to the ribose moiety using a coupling reagent such as N,N'-carbonyldiimidazole to form Zeatin riboside." ] } | |
Numéro CAS |
6025-53-2 |
Formule moléculaire |
C15H21N5O5 |
Poids moléculaire |
351.36 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+ |
Clé InChI |
GOSWTRUMMSCNCW-KRXBUXKQSA-N |
SMILES isomérique |
C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)/CO |
SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
SMILES canonique |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
melting_point |
180 - 182 °C |
| 28542-78-1 | |
Description physique |
Solid |
Synonymes |
N-(4-hydroxy-3-methyl-2-butenyl)adenosine ribosylzeatin zeatin riboside zeatin riboside, (cis-(Z))-isomer zeatin riboside, (E)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are zeatin riboside and its primary function in plants?
A1: Zeatin riboside is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various growth and developmental processes. [] Its primary function is to promote cell division in plant roots and shoots. []
Q2: What other cytokinins are found alongside zeatin riboside in plants?
A2: Plants contain a diverse range of cytokinins in addition to zeatin riboside. These include zeatin, dihydrozeatin, dihydrozeatin riboside, isopentenyladenine, isopentenyladenosine, and various conjugated forms like glucosides and nucleotides. [, , , , , , , , , ]
Q3: How do the levels of zeatin riboside and other cytokinins change during leaf senescence in soybean plants?
A3: During pod development in soybean plants, a process linked to leaf senescence, the levels of zeatin riboside, zeatin, dihydrozeatin, and dihydrozeatin riboside in the xylem sap decrease significantly. This decline in cytokinin levels is thought to be a contributing factor to leaf senescence. []
Q4: Can the removal of pods from soybean plants impact cytokinin levels and leaf senescence?
A4: Yes, removing the pods from soybean plants before late podfill can prevent leaf yellowing and delay senescence. This is accompanied by an increase in cytokinin levels in the xylem sap, particularly zeatin riboside and dihydrozeatin riboside, indicating their potential role in delaying senescence. []
Q5: How is zeatin riboside metabolized in plants?
A5: Zeatin riboside undergoes various metabolic transformations in plants. In soybean explants, it can be converted into zeatin nucleotide, which acts as a precursor for other metabolites. In leaves, major metabolites include adenine, adenosine, adenine nucleotides, and dihydrozeatin 7-glucoside. [, ]
Q6: Are there any specific organs or tissues in plants where zeatin riboside accumulates?
A7: Research suggests that zeatin riboside accumulates in specific plant tissues during different developmental stages. For instance, it has been identified as a major cytokinin in the xylem sap of tobacco plants and developing fruits of Lupinus albus. [, ]
Q7: Can external factors influence zeatin riboside levels in plants?
A8: Yes, environmental factors can impact zeatin riboside levels. For instance, in wheat ears grown in liquid culture, limited sucrose supply led to an increase in abscisic acid levels but did not affect zeatin/zeatin riboside levels. [] In another study, exposure of rye plants to low temperatures (2°C) led to a decrease in trans-zeatin and trans-zeatin riboside in roots but an increase in shoots under short-term stress. []
Q8: What is the significance of zeatin riboside in plant tissue culture?
A9: Zeatin riboside is frequently used in plant tissue culture media to promote shoot organogenesis. Studies on highbush blueberry [, ] and Solanum americanum [] leaf explants highlight the effectiveness of zeatin riboside in inducing shoot formation.
Q9: Can the combination of zeatin riboside with other plant growth regulators enhance its effects in tissue culture?
A10: Yes, combining zeatin riboside with other plant growth regulators can significantly impact shoot organogenesis. Studies show that using zeatin riboside in conjunction with thidiazuron (TDZ) and 1-naphthalene acetic acid (NAA) can greatly improve shoot regeneration efficiency in highbush blueberry. [, ] Similarly, combining it with 2,4-D can improve pollen callus induction in barley anther culture. []
Q10: Does the concentration of zeatin riboside in the culture medium influence plant regeneration?
A11: Yes, the concentration of zeatin riboside plays a crucial role in plant regeneration. In highbush blueberry, 1 µM TDZ was found to be more effective for shoot production compared to 0.5 µM TDZ or 20 µM zeatin riboside. [] In potato, MS media supplemented with 4 mg/L to 5 mg/L zeatin riboside showed optimal performance for in vitro direct regeneration from nodal explants. []
Q11: What are the potential applications of understanding zeatin riboside's role in plant development?
A11: A deeper understanding of zeatin riboside can be leveraged for various agricultural applications, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




